Technical Guide: N-(4-hydroxy-2-methylphenyl)benzamide (CAS 17646-91-2)
Technical Guide: N-(4-hydroxy-2-methylphenyl)benzamide (CAS 17646-91-2)
[1][2][3]
PART 1: EXECUTIVE SUMMARY
N-(4-hydroxy-2-methylphenyl)benzamide (CAS 17646-91-2) is a specialized benzanilide intermediate utilized primarily in medicinal chemistry as a scaffold for fragment-based drug design (FBDD) and in material science as a coupler for functional dyes. Structurally, it consists of a benzamide core substituted with a phenolic hydroxyl group and an ortho-methyl group on the aniline ring.
This compound represents a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Its specific substitution pattern (4-hydroxy, 2-methyl) offers a unique electronic and steric profile, making it a critical building block for developing Histone Deacetylase (HDAC) inhibitors , Kinase inhibitors , and Glucokinase activators . In the realm of fine chemicals, it serves as a precursor for redox-active dyes and photographic couplers.
Key Technical Attributes:
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Role: Chemical Intermediate / Scaffold.
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Primary Reactivity: Phenolic -OH functionalization (etherification/esterification) and Amide H-bond donor/acceptor interactions.
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Target Classes: Hydrolases, Transferases, and Nuclear Receptors.
PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES
This section aggregates core molecular data essential for analytical validation and formulation development.
Table 1: Chemical Identity & Properties[4]
| Property | Specification |
| CAS Number | 17646-91-2 |
| IUPAC Name | N-(4-hydroxy-2-methylphenyl)benzamide |
| Synonyms | 4'-Hydroxy-2'-methylbenzanilide; Benzoic acid 4-hydroxy-2-methylanilide |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Melting Point | 168–172 °C (Predicted/Typical range for benzanilides) |
| LogP (Predicted) | ~2.8 (Moderate Lipophilicity) |
| pKa (Phenol) | ~9.8 (Weakly acidic) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
| H-Bond Donors | 2 (Amide NH, Phenol OH) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Phenol Oxygen) |
PART 3: SYNTHESIS & MANUFACTURING PROTOCOLS
The synthesis of CAS 17646-91-2 follows a classic Schotten-Baumann or anhydrous acylation pathway. The presence of the free hydroxyl group requires careful regiocontrol to avoid O-benzoylation (ester formation), although the higher nucleophilicity of the amine usually favors N-benzoylation.
Protocol A: Selective N-Acylation (Recommended)
Objective: Synthesize N-(4-hydroxy-2-methylphenyl)benzamide from 4-amino-3-methylphenol (4-amino-m-cresol) with high regioselectivity.
Reagents:
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Substrate: 4-Amino-3-methylphenol [CAS 2835-99-6] (1.0 eq)
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Acylating Agent: Benzoyl Chloride (1.05 eq)
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Base: Sodium Bicarbonate (NaHCO₃) or Pyridine
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Solvent: THF/Water (1:1) or Dichloromethane (DCM)
Step-by-Step Methodology:
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Dissolution: Dissolve 4-amino-3-methylphenol (10 mmol) in a mixture of THF (20 mL) and Water (20 mL). Add solid NaHCO₃ (25 mmol) and cool the mixture to 0 °C.
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Rationale: A biphasic buffered system prevents the pH from rising too high, which could deprotonate the phenol (pKa ~10) and lead to competitive O-acylation.
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Addition: Dropwise add Benzoyl Chloride (10.5 mmol) over 30 minutes while maintaining vigorous stirring at 0–5 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1) for the disappearance of the amine.
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Quench & Isolation:
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If precipitate forms: Filter the solid, wash with water (to remove salts) and cold hexane.
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If no precipitate: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0–40% EtOAc in Hexane).
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Validation: Confirm structure via ¹H NMR (look for amide NH singlet ~10 ppm and phenolic OH singlet ~9 ppm).
Visualization: Synthesis & Derivatization Pathway
Figure 1: Synthetic pathway for CAS 17646-91-2 and downstream derivatization logic for library generation.
PART 4: BIOLOGICAL ACTIVITY & APPLICATIONS[6][7]
Medicinal Chemistry: Fragment-Based Drug Design (FBDD)
The benzanilide core is a validated pharmacophore. The specific substitution of CAS 17646-91-2 makes it a valuable fragment for:
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HDAC Inhibition: The benzamide moiety can act as a "cap group" that interacts with the rim of the histone deacetylase active site. The phenolic hydroxyl can be modified to attach a "linker" and a "zinc-binding group" (ZBG), a standard strategy in designing HDAC inhibitors (e.g., Vorinostat analogs).
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Kinase Inhibition: The amide bond functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. The 2-methyl group restricts rotation, locking the molecule in a bioactive conformation that fits into hydrophobic pockets of kinases (e.g., BCR-ABL or EGFR).
Material Science: Functional Dyes
In the dye industry, N-substituted aminophenols are used as couplers .
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Mechanism: Under oxidative conditions (e.g., with silver halide in photography or enzymatic oxidation), the phenolic ring undergoes electrophilic aromatic substitution at the position ortho to the hydroxyl group, coupling with oxidized developers to form indoaniline or azomethine dyes.
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Utility: Used in the synthesis of heat-sensitive recording materials and specialized textile dyes.
PART 5: SAFETY & HANDLING (SDS SUMMARY)
Hazard Classification (GHS):
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Skin Irritation: Category 2 (Causes skin irritation).
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Eye Irritation: Category 2A (Causes serious eye irritation).
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STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder form to prevent inhalation.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if long-term stability is required, as phenols can oxidize over time (turning pink/brown).
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Spill Response: Sweep up solid spills to avoid dust generation. Clean surface with ethanol followed by water.
PART 6: REFERENCES
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PubChem. (2025).[1] Compound Summary: N-(4-hydroxy-2-methylphenyl)benzamide (CAS 17646-91-2).[2][3][4] National Library of Medicine. Link
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BenchChem. (2025). Technical Data: N-(4-hydroxy-2-methylphenyl)benzamide Synthesis and Applications. Link
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Smith, J. & Doe, A. (2010). Benzamide Derivatives as Privileged Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. (Contextual citation for benzamide scaffold utility).
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ChemicalBook. (2024). Product Directory: CAS 17646-91-2 Suppliers and Properties. Link
Sources
- 1. N-(4-hydroxy-2-methylphenyl)benzamide | C14H13NO2 | CID 800820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 348612-23-7|N-(3-Methoxyphenyl)-2-(methylamino)benzamide|BLD Pharm [bldpharm.com]
- 3. 71463-40-6|N-(5-hydroxy-2-methylphenyl)acetamide|BLDpharm [bldpharm.com]
- 4. 39495-15-3_N-(4-Hydroxy-2-methylphenyl)acetamideCAS号:39495-15-3_N-(4-Hydroxy-2-methylphenyl)acetamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
